3-(2,6-Difluoropyridin-4-yl)-4-methylaniline
Overview
Description
3-(2,6-Difluoropyridin-4-yl)-4-methylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic rings. This compound features a pyridine ring substituted with two fluorine atoms at positions 2 and 6, and an aniline moiety with a methyl group at the 4-position. The presence of fluorine atoms in the pyridine ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluoropyridine and 4-methylaniline.
Coupling Reaction: A common method to synthesize this compound is through a Suzuki-Miyaura cross-coupling reaction.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) using solvents such as toluene or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluoropyridin-4-yl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
3-(2,6-Difluoropyridin-4-yl)-4-methylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoropyridine: A precursor in the synthesis of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline.
4-Methylaniline: Another precursor used in the synthesis.
Trifluoromethylpyridine: A similar compound with a trifluoromethyl group instead of difluoro substitution.
Uniqueness
The unique combination of a difluoropyridine ring and a methylaniline moiety in this compound imparts distinct chemical and biological properties. The presence of fluorine atoms enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it valuable in various applications .
Properties
IUPAC Name |
3-(2,6-difluoropyridin-4-yl)-4-methylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2/c1-7-2-3-9(15)6-10(7)8-4-11(13)16-12(14)5-8/h2-6H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHPYFPUJHBZMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CC(=NC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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